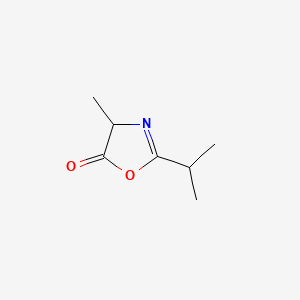
4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-,6-propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclodecenyl propionate is a chemical compound widely used in the fragrance industry. It is known for its fruity and herbal scent with woody notes, making it a popular ingredient in perfumes and other scented products . This compound belongs to the class of esters derived from propionic acid and is often utilized for its deodorizing and perfuming properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricyclodecenyl propionate is typically synthesized through the reaction of dicyclopentadiene with propionic acid in the presence of an acid catalyst. One common method involves using triflic acid as the catalyst, which facilitates the esterification process . The reaction mixture is then distilled in the presence of a base to isolate the fragrance-quality ester .
Industrial Production Methods: In industrial settings, the production of tricyclodecenyl propionate often involves large-scale esterification processes. The use of solid acid catalysts has been explored to improve the efficiency and sustainability of the synthesis . This method not only enhances the yield but also reduces the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Tricyclodecenyl propionate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of dicyclopentadiene and propionic acid .
Common Reagents and Conditions:
Esterification: Dicyclopentadiene, propionic acid, triflic acid (catalyst)
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed:
Esterification: Tricyclodecenyl propionate
Hydrolysis: Dicyclopentadiene, propionic acid
Aplicaciones Científicas De Investigación
Tricyclodecenyl propionate has a range of applications in scientific research, particularly in the fields of chemistry and industrial processes. Its primary use is in the fragrance industry, where it is a key ingredient in perfumes, deodorants, and other scented products . Additionally, it is used in the study of esterification reactions and the development of sustainable synthetic methods .
In biology and medicine, tricyclodecenyl propionate is studied for its potential effects on human health, particularly in relation to its use in consumer products. Research is ongoing to understand its allergenic potential and its impact on the skin .
Mecanismo De Acción
Tricyclodecenyl propionate is often compared to other esters used in the fragrance industry, such as tricyclodecenyl acetate and tricyclodecenyl butyrate. These compounds share similar structural features and are derived from dicyclopentadiene . tricyclodecenyl propionate is unique in its specific scent profile, which combines fruity, herbal, and woody notes .
Comparación Con Compuestos Similares
- Tricyclodecenyl acetate
- Tricyclodecenyl butyrate
- Tricyclodecenyl isobutyrate
Each of these compounds has distinct olfactory characteristics, making them suitable for different applications in the fragrance industry.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
[(1R,7R)-8-tricyclo[5.2.1.02,6]dec-4-enyl] propanoate |
InChI |
InChI=1S/C13H18O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h3,5,8-12H,2,4,6-7H2,1H3/t8-,9?,10?,11-,12?/m1/s1 |
Clave InChI |
ZPFJBPIFMMENKC-FTLHOPIBSA-N |
SMILES isomérico |
CCC(=O)OC1C[C@H]2C[C@@H]1C3C2CC=C3 |
SMILES canónico |
CCC(=O)OC1CC2CC1C3C2CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)









